5-(4-fluorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-N~7~-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a pyrazolyl group, and a triazolopyrimidine core
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-N~7~-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Synthesis of the triazolopyrimidine core: This involves the cyclization of appropriate precursors under specific conditions, often involving the use of catalysts and controlled temperatures.
Coupling of the fluorophenyl and pyrazolyl groups: This step typically involves the use of coupling reagents and may require purification steps such as recrystallization or chromatography.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
5-(4-Fluorophenyl)-N~7~-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Fluorophenyl)-N~7~-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent, particularly against breast cancer cell lines.
Pharmacology: The compound has shown promise in molecular docking studies, indicating strong binding affinity to human estrogen alpha receptors.
Biological Research: It is used in studies exploring its antimicrobial, anti-tuberculosis, anti-inflammatory, and antioxidant properties.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N~7~-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It has been shown to bind to human estrogen alpha receptors, which may explain its potential anti-cancer activity . The compound’s binding affinity is enhanced by the presence of the fluorophenyl and pyrazolyl groups, which facilitate interactions with the receptor’s active site .
Comparison with Similar Compounds
Similar compounds to 5-(4-fluorophenyl)-N~7~-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide include other triazolopyrimidine derivatives and fluorinated pyrazoles. Some examples are:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and has shown similar biological activities.
Carfentrazone: A fluorinated triazole derivative used in agricultural applications.
Celecoxib: A commercial drug with a similar triazole structure, used as a cyclooxygenase-2 inhibitor.
The uniqueness of 5-(4-fluorophenyl)-N~7~-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16FN7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(3-methylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H16FN7O/c1-12-6-8-25(24-12)9-7-20-17(27)16-10-15(13-2-4-14(19)5-3-13)23-18-21-11-22-26(16)18/h2-6,8,10-11H,7,9H2,1H3,(H,20,27) |
InChI Key |
VAQQMOHHGBYOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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